molecular formula C16H12FN5O B15038843 3-(4-Fluorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-Fluorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038843
M. Wt: 309.30 g/mol
InChI Key: KCVHHKRYPXNKPW-VXLYETTFSA-N
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Description

3-(4-Fluorophenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring, a fluorophenyl group, and a pyridinylmethylene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde and hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a fluorophenyl group and a pyridinylmethylene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12FN5O

Molecular Weight

309.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12FN5O/c17-12-6-4-11(5-7-12)14-9-15(21-20-14)16(23)22-19-10-13-3-1-2-8-18-13/h1-10H,(H,20,21)(H,22,23)/b19-10+

InChI Key

KCVHHKRYPXNKPW-VXLYETTFSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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